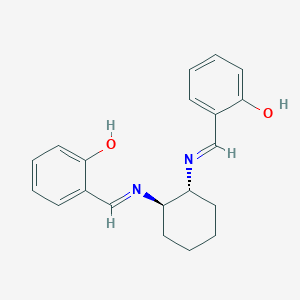

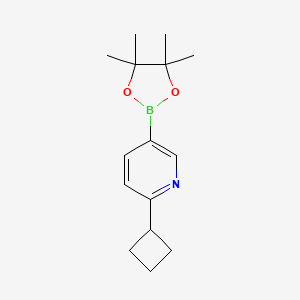

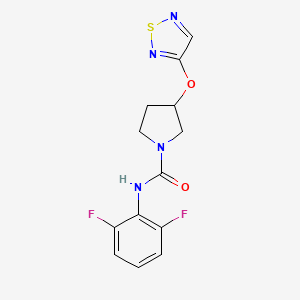

2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester” is a specialty product for proteomics research . Its molecular formula is C10H10N2O4 and it has a molecular weight of 222.2 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzooxazole ring, which is a fused benzene and oxazole ring. It also contains an acetic acid methyl ester group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.2 and a molecular formula of C10H10N2O4 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Synthetic Procedures and Biological Interest

Benzazoles and derivatives, including compounds similar to 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide, are significant in medicinal chemistry. They exhibit a variety of biological activities and have applications in clinical settings. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, demonstrating their potential as therapeutic agents. These compounds are studied for their cytotoxic properties, inhibition of cell proliferation via angiogenesis, and apoptosis, highlighting their relevance in developing new pharmacophores (Rosales-Hernández et al., 2022).

Environmental and Removal Technologies

Research extends beyond pharmacological applications to environmental science, where the removal of persistent organic pollutants with similar structural features is studied. Techniques like adsorption, Fenton/photo-Fenton processes, and electrochemical oxidation are used to remove such compounds from aqueous solutions. These studies underscore the importance of developing sustainable technologies for environmental cleanup (Prasannamedha et al., 2020).

Advanced Oxidation Processes

The degradation and transformation pathways of acetaminophen, a compound with some structural resemblance to 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide, have been explored using advanced oxidation processes (AOPs). This research is vital for understanding how such compounds interact with the environment and how their toxic by-products can be mitigated (Qutob et al., 2022).

Modern Synthesis and Transformations

The synthesis and transformations of benzothiazole derivatives, which share a heterocyclic nature with 2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide, are crucial for developing drugs and materials. New synthesis methods, adhering to green chemistry principles, facilitate the creation of pharmacologically active heterocycles. This area of research is key for the development of new drugs and materials, showcasing the compound's versatility in medicinal chemistry (Zhilitskaya et al., 2021).

Propriétés

IUPAC Name |

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-5-1-2-6-7(3-5)15-9(14)12(6)4-8(11)13/h1-3H,4,10H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDQACCXLYDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)

![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)